molecular formula C19H23F2N3O3S2 B12263038 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methanesulfonyl-1,3-benzothiazole

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methanesulfonyl-1,3-benzothiazole

Cat. No.: B12263038
M. Wt: 443.5 g/mol
InChI Key: DGBXVTYBCNBGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methanesulfonyl-1,3-benzothiazole is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzothiazole ring, a piperidine moiety, and a methanesulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methanesulfonyl-1,3-benzothiazole involves multiple steps, typically starting with the preparation of the benzothiazole core. The piperidine moiety is then introduced through a series of reactions, including nucleophilic substitution and carbonylation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized under specific conditions.

    Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohols.

    Substitution: The fluorine atoms in the piperidine ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methanesulfonyl-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring may interact with active sites, while the piperidine moiety can enhance binding affinity. The methanesulfonyl group may contribute to the compound’s solubility and stability. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methanesulfonyl-1,3-benzothiazole stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C19H23F2N3O3S2

Molecular Weight

443.5 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C19H23F2N3O3S2/c1-29(26,27)15-4-2-3-14-16(15)22-18(28-14)24-9-5-13(6-10-24)17(25)23-11-7-19(20,21)8-12-23/h2-4,13H,5-12H2,1H3

InChI Key

DGBXVTYBCNBGOH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.